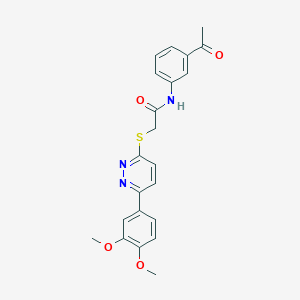

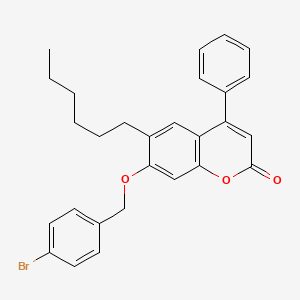

N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide" is a complex organic molecule that appears to be a derivative of acetamide with additional furan and methoxyphenoxy substituents. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on similar compounds. For instance, the synthesis of N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been reported, which suggests that the furan moiety can be incorporated into acetamide structures . Additionally, the synthesis of 2,5-diformylfuran from 5-hydroxymethylfurfural indicates the relevance of furan derivatives in chemical synthesis . Furthermore, the crystal structure of a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, has been analyzed, showing a planar naphthalene ring and a staggered methoxy substituent .

Synthesis Analysis

The synthesis of related acetamide derivatives has been achieved through a one-pot three-component reaction involving 2-naphthol, aldehydes, and amides, catalyzed by DBU in ethanol under reflux conditions . This method is noted for its good yields, environmental friendliness, and mild reaction conditions. Although the specific synthesis of "N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide" is not detailed, the principles from the synthesis of similar compounds could potentially be applied.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with the possibility of multiple conformations. For example, the related compound N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide exhibits a planar naphthalene ring and a staggered methoxy group, with the amide and aromatic groups being approximately parallel . This suggests that the molecular structure of "N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide" would also likely exhibit a planar arrangement of aromatic rings with specific orientations of the substituents.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives is highlighted in the synthesis of 2,5-diformylfuran, where 5-hydroxymethylfurfural is oxidized using a TEMPO-based catalyst . This indicates that furan rings in the compound of interest may undergo similar oxidation reactions. The presence of the acetamide group also suggests potential reactivity with nucleophiles and electrophiles, common to carbonyl-containing compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide" are not directly reported, related compounds provide some insights. The solubility of catalysts in organic synthesis, as well as the boiling points of solvents, play a significant role in the synthesis and isolation of furan derivatives . The crystallographic analysis of similar acetamide compounds reveals details about molecular conformations that could affect physical properties such as melting points and solubility .

Applications De Recherche Scientifique

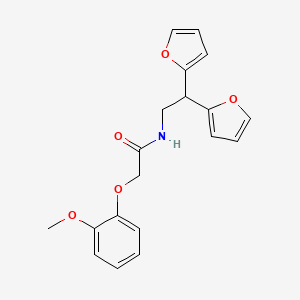

Different Spatial Orientations of Amide Derivatives on Anion Coordination

Research has explored the spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, showing how protonated perchlorate salt forms a tweezer-like geometry through self-assembly via weak C–H⋯π and C–H⋯O interactions, resulting in a channel-like structure. This study is pivotal in understanding the structural dynamics of amide derivatives relevant to N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, providing insights into their potential applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as in the synthesis of N-(2-Hydroxyphenyl)acetamide, a precursor in antimalarial drug synthesis, showcases the application of amide derivatives in drug development. This process employs Novozym 435 as a catalyst, highlighting the importance of enzyme-catalyzed reactions in creating intermediates for pharmaceuticals, which is relevant for synthesizing compounds like N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (Magadum & Yadav, 2018).

Furan Formation in Organic Synthesis

The study on the reaction of chromium carbene complexes with acetylenes, leading to furan formation, sheds light on the synthesis pathways that might be relevant for compounds like N-(2,2-di(furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide. Such research provides foundational knowledge for synthesizing furan-containing compounds, which are important in various chemical and pharmaceutical applications (McCallum et al., 1988).

Leuckart Synthesis in Medicinal Chemistry

The Leuckart synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents demonstrates the pharmaceutical relevance of amide derivatives. This method, applied in creating compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, underscores the versatility of amide derivatives in synthesizing bioactive molecules for therapeutic purposes (Rani et al., 2016).

Structural Studies on Co-crystals and Salts

Research on the structural properties of co-crystals and salts of quinoline derivatives with amide bonds, like N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, provides insights into the molecular interactions and assembly of such compounds. Understanding these properties is crucial for designing materials with specific functions, ranging from catalysis to drug delivery systems (Karmakar, Kalita, & Baruah, 2009).

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-22-17-6-2-3-7-18(17)25-13-19(21)20-12-14(15-8-4-10-23-15)16-9-5-11-24-16/h2-11,14H,12-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNCUBTWFDKMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)

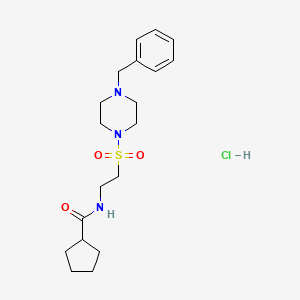

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-3-ylpyrazole](/img/structure/B2526032.png)

![N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2526035.png)

![3-phenyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2526039.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2526044.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2526046.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2526047.png)

![6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2526048.png)